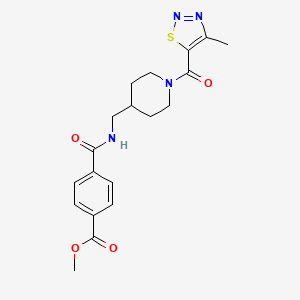

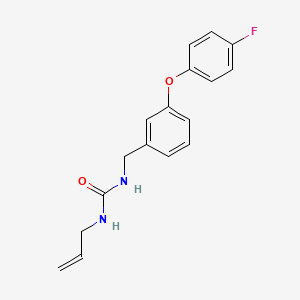

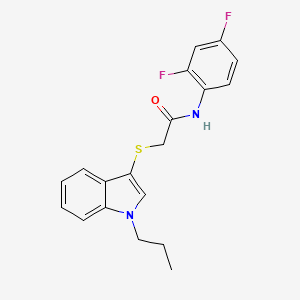

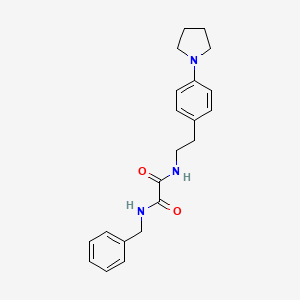

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

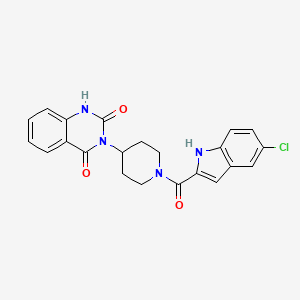

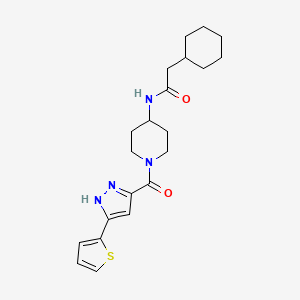

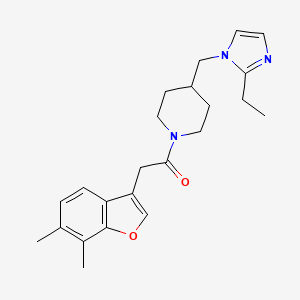

The synthesis of compounds similar to N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis

The molecular structure of this compound and similar compounds is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like this compound often involve the use of (hetero)aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .科学的研究の応用

Catalytic Applications

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide derivatives have shown effectiveness as ligands in copper-catalyzed coupling reactions. Specifically, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was identified as an efficient ligand for the coupling of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes with significant diversity (Chen et al., 2023).

Synthesis of Derivatives

The compound 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, a derivative, was synthesized through a series of reactions starting from a related oxalamide compound. This synthesis pathway indicates the potential utility of this compound structures in the generation of complex heterocyclic compounds (Kuznetsov & Chapyshev, 2007).

Supramolecular Chemistry

This compound and its derivatives contribute significantly to the field of supramolecular chemistry. For instance, N,N'-bis(4-pyridylmethyl)oxalamide has been reported to form extended supramolecular networks through intermolecular hydrogen bonds, demonstrating the molecule's potential in constructing elaborate molecular assemblies (Lee, 2010). Similarly, bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate features a three-dimensional supramolecular architecture, highlighting the diverse structural possibilities afforded by oxalamide derivatives (Qin et al., 2010).

将来の方向性

The future directions for research on N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization . This could lead to the development of new pyrrolidine compounds with different biological profiles .

作用機序

Mode of Action

The mode of action of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is currently unknown due to the lack of specific studies on this compound. , it might share some of their properties. Alkylaminophenols have been used frequently in cancer treatment and have high antioxidant properties .

Biochemical Pathways

. This suggests that this compound might also affect cell proliferation pathways.

特性

IUPAC Name |

N'-benzyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c25-20(21(26)23-16-18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)24-14-4-5-15-24/h1-3,6-11H,4-5,12-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYFJUADGQLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)